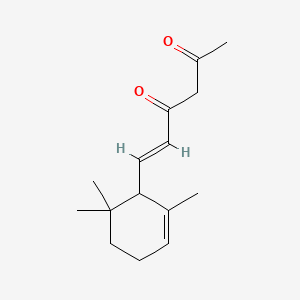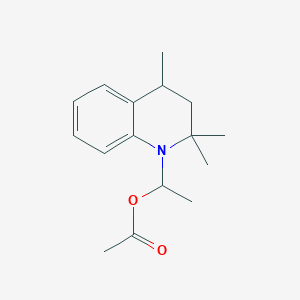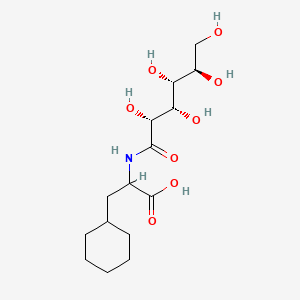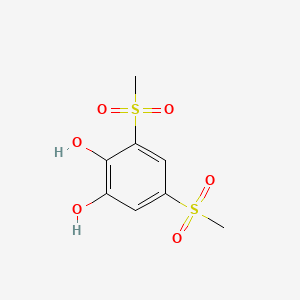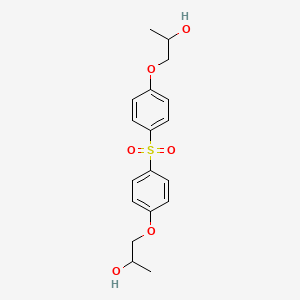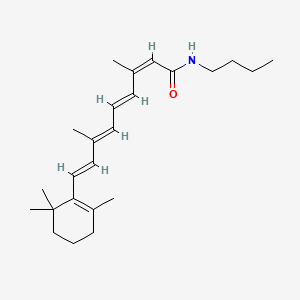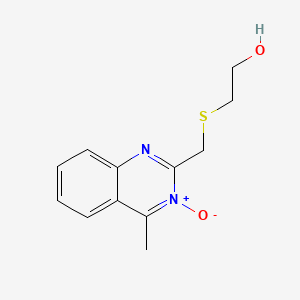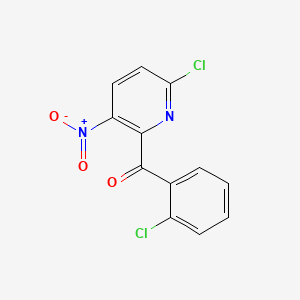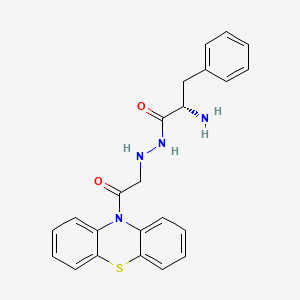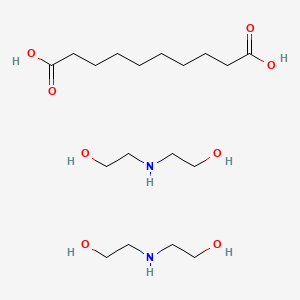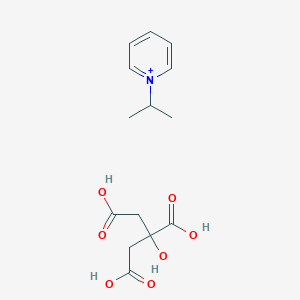
alpha-Methylbenzylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Methylbenzylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate is a chemical compound with the molecular formula C14H19NO7 and a molecular weight of 313.30316 g/mol . This compound is known for its unique structure, which includes a benzylammonium group and a tricarboxylate moiety. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methylbenzylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate typically involves the reaction of alpha-methylbenzylamine with 2-hydroxypropane-1,2,3-tricarboxylic acid under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Alpha-Methylbenzylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The benzylammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly used.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted benzylammonium compounds .
Scientific Research Applications
Alpha-Methylbenzylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Mechanism of Action
The mechanism of action of alpha-Methylbenzylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with specific molecular targets. The benzylammonium group can interact with enzymes and receptors, modulating their activity. The tricarboxylate moiety can chelate metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanamine, alpha-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) (salt)
- 1-Phenylethanaminium 3,4-dicarboxy-3-hydroxybutanoate
Uniqueness
Alpha-Methylbenzylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate is unique due to its specific combination of a benzylammonium group and a tricarboxylate moiety. This unique structure imparts distinct chemical properties, making it valuable in various research applications .
Properties
CAS No. |
84473-63-2 |
|---|---|
Molecular Formula |
C14H20NO7+ |
Molecular Weight |
314.31 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;1-propan-2-ylpyridin-1-ium |
InChI |
InChI=1S/C8H12N.C6H8O7/c1-8(2)9-6-4-3-5-7-9;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-8H,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/q+1; |
InChI Key |
JYKOHVOHVFHTRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[N+]1=CC=CC=C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1-(3-methylbicyclo[2.2.1]hept-5-EN-2-YL)butyl acetate](/img/structure/B12678147.png)
